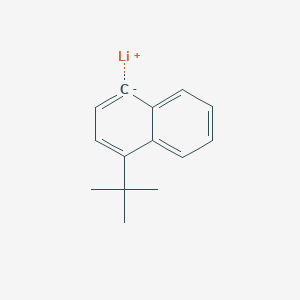
lithium;4-tert-butyl-1H-naphthalen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-tert-butyl-1H-naphthalen-1-ide is a compound that belongs to the class of lithium naphthalenides. These compounds are known for their strong reducing properties and are widely used in various chemical reactions and industrial applications. The presence of the tert-butyl group in the naphthalene ring enhances the stability and reactivity of the compound.
Méthodes De Préparation
The synthesis of lithium;4-tert-butyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 4-tert-butyl-1H-naphthalene in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Lithium;4-tert-butyl-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent and can reduce a wide range of organic and inorganic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding naphthalene derivatives.
Common reagents used in these reactions include halides, ketones, and esters. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Applications De Recherche Scientifique
Lithium;4-tert-butyl-1H-naphthalen-1-ide has several scientific research applications:
Chemistry: It is used as an initiator in anionic polymerizations to synthesize well-defined polymer structures.
Biology: The compound’s reducing properties are utilized in various biochemical assays and experiments.
Mécanisme D'action
The mechanism of action of lithium;4-tert-butyl-1H-naphthalen-1-ide involves the transfer of electrons from the lithium atom to the target molecule. This electron transfer process reduces the target molecule, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Lithium;4-tert-butyl-1H-naphthalen-1-ide can be compared with other lithium naphthalenides, such as lithium;1H-naphthalen-1-ide and lithium;2-tert-butyl-1H-naphthalen-1-ide. The presence of the tert-butyl group in the 4-position enhances the stability and reactivity of the compound compared to its analogs. This makes it a more effective reducing agent and a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
918411-12-8 |
|---|---|
Formule moléculaire |
C14H15Li |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
lithium;4-tert-butyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13;/h4-7,9-10H,1-3H3;/q-1;+1 |
Clé InChI |
OGYGBLCWIJJZII-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)C1=CC=[C-]C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


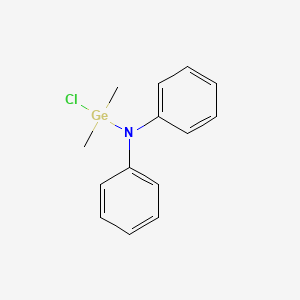
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
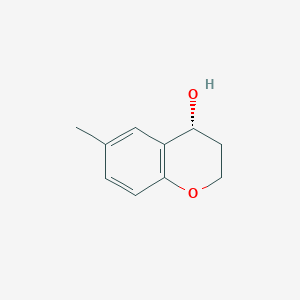
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
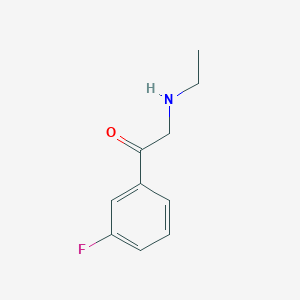
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
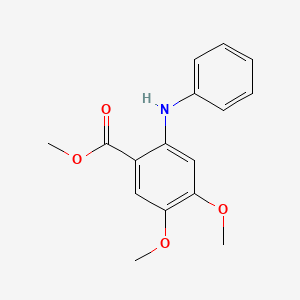
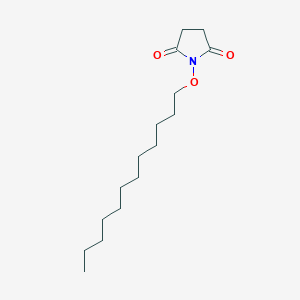
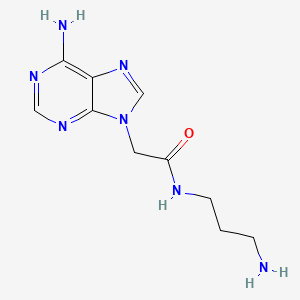
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
